molecular formula C9H11BN2O2 B1458734 (1-Ethyl-1H-indazol-5-yl)boronic acid CAS No. 952319-70-9

(1-Ethyl-1H-indazol-5-yl)boronic acid

Cat. No. B1458734
M. Wt: 190.01 g/mol
InChI Key: MZNBKIHVFSCZLH-UHFFFAOYSA-N
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Description

“(1-Ethyl-1H-indazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 952319-70-9 and a molecular weight of 190.01 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The linear formula for “(1-Ethyl-1H-indazol-5-yl)boronic acid” is C9H11BN2O2 . This indicates that the molecule is composed of 9 carbon atoms, 11 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“(1-Ethyl-1H-indazol-5-yl)boronic acid” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 190.01 .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Boronic acids have seen a significant rise in their incorporation into medicinal chemistry endeavors due to several desirable properties, such as potentially enhancing the potency of drugs or improving their pharmacokinetic profiles. The FDA and Health Canada have approved five boronic acid drugs, highlighting their growing importance in drug discovery. These compounds are being actively investigated for their benefits in incorporating into future drug development processes (Plescia & Moitessier, 2020).

Boron in Natural Products and Drug Synthesis

The unique chemical properties of boron, lying on the borderline between metals and non-metals, offer innovative opportunities in drug design. Boron's peculiarities have been exploited to enhance the binding of drugs to their target receptors, showcasing its potential in developing new therapeutic agents with improved efficacy (Ciani & Ristori, 2012).

Antiviral Applications

The biochemical characteristics of boron have been utilized in designing novel drugs against drug-resistant viruses, demonstrating its potential in antiviral drug design. Compounds bearing boronic acid can interact with viral targets through robust hydrogen bonds, providing a valuable strategy for combating resistant viruses. Boron clusters, with their unique properties like three-dimensional aromaticity and hydrophobicity, further illustrate boron's vast potential for antiviral drug design (Wang et al., 2022).

Hydrogen Production from Ammonia Borane

Ammonia borane, a compound with high hydrogen density, has been researched for hydrogen production through hydrolysis. This process requires active and stable catalysts to accelerate the reaction, and research in this area showcases the application of boron compounds in energy production and storage. Noble and non-noble metal catalysts have been examined, with findings suggesting that boron-containing catalysts could offer efficient and sustainable solutions for hydrogen generation (Alpaydin, Gülbay, & Colpan, 2020).

Safety And Hazards

“(1-Ethyl-1H-indazol-5-yl)boronic acid” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1-ethylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-2-12-9-4-3-8(10(13)14)5-7(9)6-11-12/h3-6,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNBKIHVFSCZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00739444
Record name (1-Ethyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-1H-indazol-5-yl)boronic acid

CAS RN

952319-70-9
Record name (1-Ethyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-1-ethyl-1H-indazole (598 mg, 2.67 mmol) in dry tetrahydrofuran (30 mL) was cooled below −60° C. Then a solution of butyllithium in hexane (2.5 ml, 2.5M) was added dropwise. It was warmed to −10° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C. followed by dropwise addition of triisopropyl borate (1.5 g, 7.98 mmol). After warming to room temperature the mixture was quenched with hydrochloric acid (3N) and stirred for 1 h. The alkaline aqueous layer was brought to pH 5 and extracted with ethyl acetate (3×80 ml). All organic layers were combined, dried over sodium sulfate, and concentrated in vacuum to give 1-ethyl-1H-indazol-5-ylboronic acid (450 mg, 89%) which was used for the next step without further purification.
Quantity
598 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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